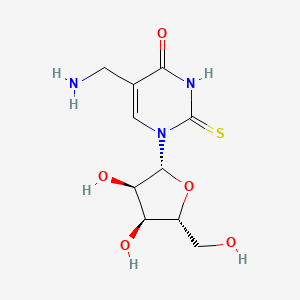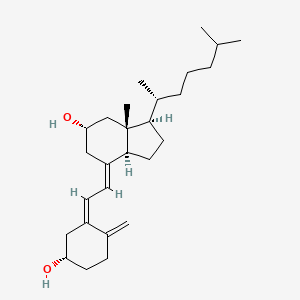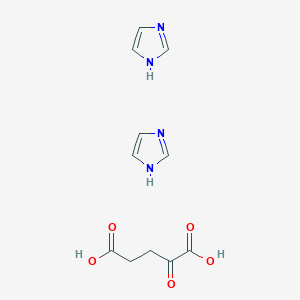
16alpha-Hydroxydehydroepiandrosterone 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-hydroxydehydroepiandrosterone 3-sulfate is an androstanoid that is dehydroepiandrosterone 3-sulfate substituted by a hydroxy group at the 16alpha-position. It has a role as a human xenobiotic metabolite. It is a steroid sulfate, a 17-oxo steroid, an androstanoid, a 16alpha-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a dehydroepiandrosterone. It is a conjugate acid of a this compound(1-).
3b, 16a-Dihydroxyandrostenone sulfate, also known as 16a-hydroxy-dhea 3-sulfuric acid or 3b-sulfooxy-16a-hydroxyandrost-5-en-17-one, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 3b, 16a-Dihydroxyandrostenone sulfate is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 3b, 16a-Dihydroxyandrostenone sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b, 16a-dihydroxyandrostenone sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. 3b, 16a-Dihydroxyandrostenone sulfate can be biosynthesized from dehydroepiandrosterone.
Applications De Recherche Scientifique
Synthesis and Metabolism
Improved Synthesis : 16alpha-Hydroxydehydroepiandrosterone 3-sulfate has been synthesized with improved yields, highlighting its potential for large-scale production without microorganisms (Numazawa & Osawa, 1978).
Biosynthesis and Activity : The compound has been explored in biosynthesis studies, with a focus on developing highly specific activities for this steroid (Iida, Matsuhashi, & Nakayama, 1975).
Role in Pregnancy and Fetal Development
Estrogen Formation in Pregnancy : this compound serves as a precursor for fetal 16alpha-hydroxylated estrogens, important phenolic steroids during pregnancy (Hampl & Stárka, 2000).
Fetal and Maternal Health Markers : The presence and levels of this compound in cord plasma and maternal blood have been studied as potential markers for fetal and maternal health (Easterling et al., 1966).
Detection and Measurement
Radioimmunoassay Development : A radioimmunoassay for unconjugated 16alpha-Hydroxy-dehydroepiandrosterone has been developed, offering insights into physiological levels and potential roles in autoimmune disorders (Zamrazilová et al., 2007).
Identification in Seminal Plasma : This compound has been identified in human seminal plasma, suggesting potential roles in reproductive biology (Heřt, Hill, & Hampl, 2004).
Implications in Disease and Health
Cancer and Autoimmune Diseases : Increased levels of 16-hydroxylated estrogens, derived from 16alpha-Hydroxydehydroepiandrosterone, have been associated with cancer and autoimmune diseases (Hampl & Stárka, 2000).
Influence on Estrogen Receptor Binding : This compound, through its metabolites, may influence estrogen receptor binding, which has implications in breast cancer research (Karen, Foo, & Adams, 1978).
Propriétés
Formule moléculaire |
C19H28O6S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/t12-,13+,14-,15-,16+,18-,19-/m0/s1 |
Clé InChI |
ALBNSVAJDFJRKQ-DNKQKWOHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)OS(=O)(=O)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)
![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)
![5-Oxo-4-[(3-phenyl-2-sulfanylpropanoyl)amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1259632.png)





![5-bromo-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1259641.png)
